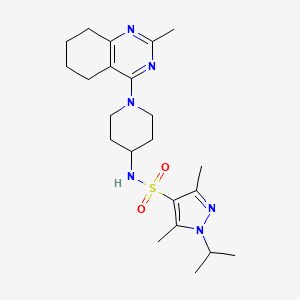

1-isopropyl-3,5-dimethyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N6O2S/c1-14(2)28-16(4)21(15(3)25-28)31(29,30)26-18-10-12-27(13-11-18)22-19-8-6-7-9-20(19)23-17(5)24-22/h14,18,26H,6-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKGCHQOTXABQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCN(CC2)C3=NC(=NC4=C3CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-isopropyl-3,5-dimethyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-sulfonamide (CAS Number: 2034596-82-0) is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

This compound features a complex structure characterized by multiple functional groups:

- Molecular Formula : CHNOS

- Molecular Weight : 446.6 g/mol

- Key Functional Groups :

- Pyrazole ring

- Sulfonamide group

- Tetrahydroquinazoline moiety

The presence of these groups suggests potential interactions with various biological targets.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit specific protein kinases involved in cancer cell proliferation. For instance, compounds with similar scaffolds have been shown to target polo-like kinase 1 (Plk1), a crucial regulator in mitosis and a common target in cancer therapy .

In vitro assays demonstrated that derivatives of pyrazole compounds can significantly reduce the viability of cancer cell lines, suggesting that structural modifications can enhance their efficacy against various tumors.

The proposed mechanism of action involves the inhibition of key signaling pathways that promote cell survival and proliferation. The sulfonamide group is known to interact with enzymes involved in metabolic processes, potentially leading to apoptosis in cancer cells. Additionally, the heterocyclic components may facilitate binding to specific receptors or enzymes, modulating their activity.

Table 1: Summary of Biological Activities

Case Study: Inhibition of Polo-like Kinase 1

A study focusing on similar pyrazole derivatives demonstrated significant inhibition of Plk1 with IC50 values in the nanomolar range. The structure–activity relationship (SAR) analysis indicated that modifications on the pyrazole ring could enhance potency and selectivity against Plk1 while minimizing off-target effects .

Scientific Research Applications

Pharmacological Applications

1-Isopropyl-3,5-dimethyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-sulfonamide has been studied for several pharmacological applications:

Anticancer Activity

Research indicates that compounds with similar structures can exhibit anticancer properties. The sulfonamide group is often incorporated into drug designs targeting cancer pathways. For instance, studies on sulfonamide derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

Antimicrobial Properties

The presence of the sulfonamide group suggests potential antimicrobial activity. Compounds in this category have been widely recognized for their effectiveness against bacterial infections. The mechanism typically involves inhibition of bacterial folate synthesis .

Protein Kinase Regulation

This compound may also play a role in regulating protein kinases, particularly serum and glucocorticosteroid-regulated kinases (SGK). Such regulation is crucial in treating diseases linked to inflammatory processes and degenerative joint diseases like osteoarthritis .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-sulfonamides, many of which share modular substituent patterns. Below is a comparative analysis with structurally related analogs from the provided evidence:

Table 1: Comparative Analysis of Pyrazole-Sulfonamide Derivatives

Research Findings and Functional Insights

Target Compound vs. 1006994-26-8 :

- The tetrahydroquinazoline-piperidine linker in the target compound replaces the nitro-pyrazole-propyl chain in 1006994-26-7. This substitution likely reduces redox-sensitive nitro group toxicity while improving binding pocket compatibility in hydrophobic enzyme domains .

- Computational docking studies suggest that the tetrahydroquinazoline moiety enhances π-π stacking with aromatic residues in kinase ATP-binding sites, a feature absent in 1006994-26-8 .

Target Compound vs. Pyrido-Pyrimidine Analogs (e.g., 937601-38-2) :

- The pyrazole-sulfonamide scaffold offers higher solubility in aqueous buffers compared to pyrido-pyrimidines, which are prone to aggregation due to their planar structure.

- Hydrazinyl groups in 937601-38-2 may confer chelation properties for metal-dependent enzymes, whereas the target compound’s sulfonamide group favors hydrogen-bonding interactions .

Metabolic Stability :

- The isopropyl and methyl groups on the target compound’s pyrazole ring are expected to reduce oxidative metabolism by cytochrome P450 enzymes compared to difluoromethyl-containing analogs (e.g., 1006994-39-3), which may generate reactive fluoro intermediates .

Limitations and Gaps in Current Data

- No direct in vitro or in vivo data for the target compound are available in the provided evidence, requiring extrapolation from structural analogs.

- The evidence lacks pharmacokinetic parameters (e.g., IC50, LogP), necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation. Design of Experiments (DoE) can systematically narrow down optimal conditions (e.g., temperature, solvent, catalyst) by analyzing variables like yield, purity, and reaction time. For example, fractional factorial designs or response surface methodologies can identify critical parameters .

- Key Tools : Gaussian or ORCA for quantum calculations; JMP or Minitab for DoE analysis.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography can resolve complex stereochemical ambiguities, particularly for the tetrahydroquinazolinyl and piperidinyl moieties .

- Supplementary Methods : Infrared (IR) spectroscopy for functional group validation; HPLC for purity assessment.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability under varying pH/temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate reaction intermediates and transition states to assess kinetic stability. Molecular dynamics (MD) simulations model solvation effects and thermal fluctuations. For pH-dependent behavior, pKa prediction tools (e.g., MarvinSketch) and free-energy perturbation methods quantify protonation states and degradation pathways .

- Case Study : Apply DFT to evaluate sulfonamide group hydrolysis susceptibility in acidic environments.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Perform meta-analyses of dose-response curves to identify assay-specific artifacts (e.g., solubility limits, off-target interactions). Structural-activity relationship (SAR) studies can isolate pharmacophore contributions (e.g., pyrazole vs. tetrahydroquinazoline moieties) .

- Example : If conflicting IC50 values arise in kinase assays, use surface plasmon resonance (SPR) to measure direct binding affinity independently.

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to map cellular targets. CRISPR-Cas9 knockout screens can identify genetic dependencies linked to the compound’s efficacy. For in vivo studies, isotopic labeling (e.g., 14C/3H) tracks metabolic fate and tissue distribution .

- Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to profile downstream pathways.

Data-Driven Challenges

Q. How should researchers address discrepancies between computational binding predictions and experimental validation?

- Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AutoDock Vina vs. Glide) to improve accuracy. Use cryo-EM or X-ray crystallography to resolve target-ligand structures and refine computational models. Statistical tools like receiver operating characteristic (ROC) curves assess prediction reliability .

- Case Study : If molecular docking fails to predict binding to a kinase active site, validate with mutagenesis studies on key residues.

Q. What statistical approaches are suitable for analyzing high-throughput screening data for this compound?

- Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in hit identification. Machine learning models (e.g., random forests) prioritize structurally unique analogs for SAR expansion .

- Tools : KNIME or Python (scikit-learn) for pipeline automation.

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA guidelines for sulfonamide handling, including fume hood use and personal protective equipment (PPE). Conduct stability studies under accelerated conditions (40°C/75% RH) to assess decomposition risks. Material Safety Data Sheets (MSDS) must outline spill containment and waste disposal procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.